molecular formula C21H37N3O7 B12516009 1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid

1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12516009
M. Wt: 443.5 g/mol
InChI Key: CNUJKNMOGSRQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Boc)-Pro-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysyl-L-proline, is a protected dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features two tert-butoxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Boc)-Pro-OH typically involves the following steps:

    Protection of Lysine: L-lysine is first protected at both the α-amino and ε-amino groups using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.

    Coupling with Proline: The protected lysine derivative is then coupled with L-proline using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of Boc-Lys(Boc)-Pro-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the peptide is assembled on a resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:

    Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.

    Hydrolysis: Under basic conditions, the ester bonds in the Boc groups can be hydrolyzed.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Hydrolysis: Sodium hydroxide (NaOH) in water.

Major Products

    Deprotection: L-lysyl-L-proline.

    Coupling: Extended peptide chains.

    Hydrolysis: Free amino acids and Boc-protected fragments.

Scientific Research Applications

Boc-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The primary function of Boc-Lys(Boc)-Pro-OH is to serve as a protected intermediate in peptide synthesis. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the assembly of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Boc)-OH: A similar compound with only lysine protected by Boc groups.

    Fmoc-Lys(Boc)-OH: A lysine derivative protected by both Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.

    Boc-Pro-OH: Proline protected by a Boc group.

Uniqueness

Boc-Lys(Boc)-Pro-OH is unique due to its dual protection of lysine and its incorporation of proline, making it particularly useful in the synthesis of peptides that require both amino acids. The dual Boc protection ensures stability and prevents side reactions during synthesis, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

1-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKNMOGSRQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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